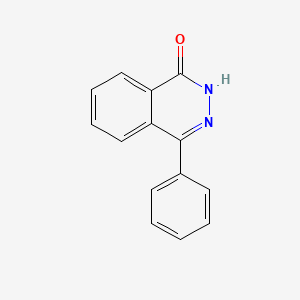

4-Phenylphthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLBNVENUPHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276944 | |

| Record name | 4-Phenylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661178 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5004-45-5 | |

| Record name | 4-Phenylphthalazin-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-1-(2H)-phthalazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenylphthalazin-1(2H)-one basic properties

An In-depth Technical Guide to the Basic Properties of 4-Phenylphthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the phthalazinone scaffold, it serves as a crucial building block for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a detailed synthesis protocol, and an exploration of its biological significance, with a focus on its emerging role as an inhibitor of key enzymatic targets in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP). This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the phthalazinone chemical motif.

Introduction: The Phthalazinone Scaffold in Drug Discovery

The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, owing to its presence in numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been reported to exhibit anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties, among others.[2] The versatility of the phthalazinone ring system, with its multiple sites for chemical modification, allows for the fine-tuning of pharmacological and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents. This compound, the subject of this guide, is a key intermediate in the synthesis of many of these derivatives and has also been investigated for its own biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a phenyl group substituted at the 4-position of the phthalazin-1(2H)-one core.

Caption: Chemical structure of this compound.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀N₂O | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| Appearance | Pale yellow crystals | |

| Melting Point | 240-244 °C | [3] |

| CAS Number | 5004-45-5 | [3] |

Solubility

Qualitative solubility information indicates that this compound is sparingly soluble in common organic solvents such as ethanol and methanol at room temperature, with increased solubility upon heating. It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). A comprehensive quantitative solubility table in various organic solvents is a subject for further investigation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the cyclocondensation reaction between 2-benzoylbenzoic acid and hydrazine hydrate.[4][5] This reaction proceeds readily, often in a high-yielding one-pot procedure.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of this compound.

Materials:

-

2-Benzoylbenzoic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (95% or absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoylbenzoic acid (1 equivalent) in ethanol (approximately 10-15 mL per gram of 2-benzoylbenzoic acid).

-

Addition of Hydrazine Hydrate: To the stirred solution at room temperature, add hydrazine hydrate (1.2-1.5 equivalents) dropwise. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution as a crystalline solid.

-

Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Characterization: The collected solid can be dried in a vacuum oven. The purity and identity of the final product, this compound, should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry). For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Biological Activities and Mechanism of Action

While many studies focus on the pharmacological properties of its derivatives, this compound itself is of significant interest as a potential therapeutic agent, particularly in the field of oncology. Its mechanism of action is primarily associated with the inhibition of key enzymes involved in cancer cell proliferation and survival, such as VEGFR-2 and PARP-1.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6][7] In many types of cancer, the VEGFR-2 signaling pathway is dysregulated, promoting tumor growth and metastasis.[7] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block this signaling cascade. The phthalazinone scaffold is a key pharmacophore in several known VEGFR-2 inhibitors.[8]

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway.[9][10] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[11] The phthalazinone core is a key structural feature of several potent PARP inhibitors, including the clinically approved drug Olaparib.[9][[“]]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

To evaluate the inhibitory potential of this compound against VEGFR-2, an in vitro kinase assay can be performed. This protocol provides a general framework for such an assay, which can be adapted based on specific laboratory conditions and available reagents.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against VEGFR-2 kinase activity.

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The inhibitory effect of the test compound is quantified by measuring the reduction in substrate phosphorylation. Luminescence-based assays that measure the amount of ATP consumed are a common method.[1]

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

Kinase Buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution

-

VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (test compound)

-

DMSO (for dissolving the test compound)

-

96-well white microplates

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Preparation of Reagents:

-

Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the test compound in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]

-

-

Assay Setup (in a 96-well plate):

-

Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the VEGFR-2 substrate.

-

Plate Loading: Add the master mixture to each well.

-

Test Wells: Add the diluted this compound solutions to the respective wells.

-

Positive Control (No Inhibitor): Add 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

-

Blank (No Enzyme): Add 1x Kinase Buffer.

-

-

Enzyme Addition and Incubation:

-

Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

-

Add 1x Kinase Buffer to the "Blank" wells.

-

Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).

-

-

Detection:

-

Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based detection reagent (e.g., Kinase-Glo®) to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a versatile and valuable molecule in the field of medicinal chemistry. Its straightforward synthesis and the wide range of biological activities exhibited by its derivatives underscore its importance as a privileged scaffold in drug discovery. The potential of the core molecule itself as an inhibitor of key cancer-related targets like VEGFR-2 and PARP-1 warrants further investigation. This guide provides a foundational understanding of the basic properties of this compound, which will be a useful resource for researchers aiming to explore its full therapeutic potential.

References

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(40), 33384-33417. Retrieved from [Link]

-

El-Adl, K., Ibrahim, H., Khedr, F., & Bayoumi, A. H. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 354(1), e2000219. Retrieved from [Link]

-

Gao, Y., Li, X., Zhang, J., Li, J., Wang, Y., & Zhang, Y. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(7), 1735. Retrieved from [Link]

-

Gundla, R., et al. (2022). Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology, 29(12), 1694-1708.e10. Retrieved from [Link]

-

Kiselyov, A. S., Semenov, V. V., & Milligan, D. (2006). 4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II. Chemical Biology & Drug Design, 68(6), 308-313. Retrieved from [Link]

-

Mahmoud, M. R., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic & Medicinal Chemistry, 26(7), 1595-1608. Retrieved from [Link]

-

Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884-891. Retrieved from [Link]

-

Nafie, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(32), 22933-22956. Retrieved from [Link]

-

Pattan, S. R., et al. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 2012(2), 79-82. Retrieved from [Link]

-

Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 353-376. Retrieved from [Link]

-

Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical and Scientific Innovation, 6(3), 84-90. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Syrris. (n.d.). Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Retrieved from [Link]

-

Vila, N., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(16), 4924. Retrieved from [Link]

-

Wang, T., et al. (2002). NMR studies on 1,2‐dihydro‐2‐(4‐aminophenyl)‐4‐[4‐(4‐aminophenoxy)‐4‐phenyl]‐(2H)phthalazin‐1‐one. Magnetic Resonance in Chemistry, 40(11), 727-731. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

-

El-Sakka, S. S., Soliman, A. H., & Imam, A. M. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 167-172. Retrieved from [Link]

-

Hossan, A. S. M. S., et al. (2012). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 17(10), 11684-11702. Retrieved from [Link]

-

Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884-891. Retrieved from [Link]

-

Mohamed, M. S., et al. (2015). Recent Developments in Chemistry of Phthalazines. Der Pharma Chemica, 7(1), 180-211. Retrieved from [Link]

-

Unknown. (n.d.). Phthalazinone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-PHENYL-1(2H)-PHTHALAZINONE | 5004-45-5 [chemicalbook.com]

- 4. longdom.org [longdom.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

An In-Depth Technical Guide to the Synthesis of 4-Phenylphthalazin-1(2H)-one from 2-Benzoylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Phenylphthalazin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Commencing with the readily available precursor, 2-benzoylbenzoic acid, this document delineates a robust and efficient synthetic protocol. The core of this guide is a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and a thorough discussion of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance for the successful synthesis and characterization of this important molecular scaffold.

Introduction: The Significance of the Phthalazinone Core

Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[3] Their diverse biological profiles, including but not limited to anticancer, anti-inflammatory, and cardiovascular effects, have established them as a focal point for drug discovery programs. This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents, making its efficient and reliable synthesis a critical aspect of the drug development pipeline. This guide aims to provide a comprehensive and practical resource for the laboratory-scale synthesis of this valuable compound.

The Synthetic Pathway: From Carboxylic Acid to Heterocycle

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between 2-benzoylbenzoic acid and hydrazine hydrate.[2][4][5] This reaction proceeds with good to excellent yields and is amenable to standard laboratory conditions.

Unveiling the Reaction Mechanism

The reaction mechanism can be described as a nucleophilic addition-elimination cascade, culminating in the formation of the stable phthalazinone ring system. The process is initiated by the nucleophilic attack of the hydrazine on the ketonic carbonyl group of 2-benzoylbenzoic acid, which is generally more electrophilic than the carboxylic acid carbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Causality in Experimental Choices

The selection of reagents and reaction conditions is paramount for a successful synthesis.

-

Solvent: Ethanol is a commonly used solvent for this reaction as it effectively dissolves the 2-benzoylbenzoic acid and is compatible with the reaction temperature. Its polarity also facilitates the interaction between the reactants.

-

Hydrazine Hydrate: A slight excess of hydrazine hydrate is often employed to ensure the complete consumption of the starting material. However, a large excess should be avoided as it can complicate the purification process.

-

Reaction Temperature: The reaction is typically carried out at reflux temperature to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

-

Purification: Recrystallization is the most effective method for purifying the crude product. Ethanol or a mixture of ethanol and water is often a suitable solvent system, as the product is highly soluble in hot ethanol and sparingly soluble in cold ethanol.[6][7][8][9]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Benzoylbenzoic acid | 98% | Sigma-Aldrich |

| Hydrazine hydrate (50-60%) | Reagent Grade | Fisher Scientific |

| Ethanol (95% or absolute) | ACS Grade | VWR |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Heating mantle | - | - |

| Buchner funnel and filter flask | - | - |

| Filter paper | - | - |

Safety Precautions

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

2-Benzoylbenzoic acid may cause skin and eye irritation. Avoid inhalation of dust.

-

Ethanol is flammable. Ensure no open flames are present in the laboratory.

Synthetic Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.044 mol) of 2-benzoylbenzoic acid in 100 mL of 95% ethanol. Stir the mixture until the solid is completely dissolved.

-

Addition of Hydrazine Hydrate: To the stirred solution, slowly add 4.4 mL (0.088 mol) of hydrazine hydrate (50-60% solution) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product will precipitate out of the solution as a crystalline solid. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification by Recrystallization: Transfer the crude product to a clean beaker and add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization

The typical yield for this reaction is in the range of 80-90%. The final product, this compound, should be a white to off-white crystalline solid.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| Melting Point | 238-242 °C |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ 12.6 (s, 1H, NH), 8.3-7.5 (m, 9H, Ar-H) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1660 (C=O stretching), 1590 (C=N stretching) |

| Mass Spec (m/z) | 222 (M⁺) |

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from 2-benzoylbenzoic acid. By understanding the underlying reaction mechanism and adhering to the optimized experimental protocol, researchers can reliably and efficiently produce this valuable heterocyclic intermediate. The information presented herein, from safety precautions to characterization data, is intended to support the endeavors of scientists and professionals in the field of drug discovery and development.

References

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. [Link]

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. [Link]

-

Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

-

Recrystallization. University of California, Irvine. [Link]

-

Recrystallization. Homi Bhabha Centre for Science Education. [Link]

-

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. ResearchGate. [Link]

-

Recrystallization-1.pdf. Swarthmore College. [Link]

-

Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [Link]

-

Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Syrris. [Link]

-

Phthalazinone. Mansoura University. [Link]

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

-

Proposed mechanism for the synthesis of phthalazinones. ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

-

Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. National Institutes of Health. [Link]

- Synthetic process of 2-benzoylbenzoic acid.

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. University of California, Los Angeles. [Link]

Sources

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. scispace.com [scispace.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Home Page [chem.ualberta.ca]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to 4-Phenylphthalazin-1(2H)-one: Structure, Properties, and Applications in Drug Discovery

Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to be decorated with various functional groups to modulate biological activity. The phthalazin-1(2H)-one nucleus is a prominent member of this class.[1][2][3] This guide provides a comprehensive technical overview of a fundamental derivative, 4-Phenylphthalazin-1(2H)-one, focusing on its core chemical identity, synthesis, and its pivotal role as a foundational building block for researchers and drug development professionals.

Core Molecular Identity

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-phenyl-2H-phthalazin-1-one .[4] This name precisely describes its structure: a bicyclic phthalazine core, featuring a phenyl group substituted at position 4 and a ketone at position 1. The "(2H)" designation indicates that the hydrogen atom is located on the nitrogen at position 2 of the heterocyclic ring.

The core structure consists of a benzene ring fused to a pyridazinone ring. This arrangement imparts a high degree of planarity to the molecule.[5]

Caption: 2D representation of the this compound structure.

It is crucial for researchers to recognize that phthalazinones can exist in a tautomeric equilibrium between the lactam (amide) form and the lactim (enol) form. For this compound, the lactam form is overwhelmingly predominant, a characteristic that is critical for its chemical reactivity and biological interactions.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.

| Property | Value | Source(s) |

| IUPAC Name | 4-phenyl-2H-phthalazin-1-one | [4] |

| CAS Number | 5004-45-5 | [4] |

| Molecular Formula | C₁₄H₁₀N₂O | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Melting Point | 240-244 °C | [4][6] |

| Appearance | Solid | N/A |

| pKa | 11.85 ± 0.40 (Predicted) | [4] |

Synthesis and Manufacturing Considerations

The synthesis of 4-substituted phthalazin-1(2H)-ones is well-established, with the most common and direct route involving the condensation of a 2-acylbenzoic acid with hydrazine.[7][8] This approach is efficient and provides a high yield of the desired product.

Standard Laboratory Protocol: Synthesis from 2-Benzoylbenzoic Acid

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound. The core of this reaction is the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate, which acts as the source of the two nitrogen atoms in the heterocyclic ring.

Materials:

-

2-Benzoylbenzoic acid

-

Hydrazine hydrate (98%)

-

Absolute Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid (1 equivalent) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product under vacuum to yield this compound.

Causality: The use of ethanol as a solvent is ideal as it readily dissolves the starting material and allows the product, which is less soluble at room temperature, to crystallize upon cooling, simplifying purification. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently.

Synthesis Workflow

Caption: Conceptual pathway from a core scaffold to a therapeutic effect.

This diagram illustrates the fundamental strategy in medicinal chemistry: a core scaffold is chemically modified to create a library of derivatives, which are then screened for their ability to bind and inhibit a specific biological target, ultimately leading to a desired therapeutic outcome.

Conclusion

This compound is more than a simple heterocyclic compound; it is a foundational tool in the arsenal of medicinal chemists and drug discovery scientists. Its straightforward synthesis, stable chemical nature, and, most importantly, its proven utility as a versatile scaffold for creating potent, biologically active molecules ensure its continued relevance in the pursuit of novel therapeutics. This guide has provided the core structural, chemical, and strategic information necessary for researchers to effectively utilize this valuable molecular building block.

References

-

PubChem. (n.d.). 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

El-Khamry, A. M. A., Soliman, A. Y., Afify, A. A., & Sayed, M. A. (1988). Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry, 4(3). Retrieved from [Link]

-

PubChem. (n.d.). 4-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]phenyl}phthalazin-1(2H)-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Unknown Author. (n.d.). Phthalazinone. Source not available.

-

Vila, N., Besada, P., Costas, T., Teijeira, M., & Terán, C. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5726. MDPI. Retrieved from [Link]

-

El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Longdom Publishing. Retrieved from [Link]

-

Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development. ResearchGate. Retrieved from [Link]

-

Kumar, S., et al. (2014). 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. National Institutes of Health (PMC). Retrieved from [Link]

- Unknown Author. (2021). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform. Source not available.

-

Carmi, C., et al. (2010). New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. Bioorganic & Medicinal Chemistry, 18(13), 4685-4696. PubMed. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2022). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 12(1), 1438. National Institutes of Health (PMC). Retrieved from [Link]

-

Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. PubMed. Retrieved from [Link]

-

Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. Retrieved from [Link]

-

PubChem. (n.d.). 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenylpropyl)-1H-azepin-4-yl)-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PharmaCompass. (n.d.). Phthalazinone. Retrieved January 12, 2026, from [Link]

-

Sangshetti, J. N., et al. (2015). Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-PHENYL-1(2H)-PHTHALAZINONE | 5004-45-5 [chemicalbook.com]

- 5. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Phenyl-1-(2H)-phthalazinone 97 5004-45-5 [sigmaaldrich.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 5004-45-5: A Tale of Two Molecules

Introduction: The Ambiguity of a CAS Number

In the realm of chemical indexing, the Chemical Abstracts Service (CAS) number serves as a unique identifier for a specific substance. However, instances of ambiguity, though rare, can occur. Such is the case with CAS number 5004-45-5, which has been associated with two distinct chemical entities: 4-Phenyl-1-(2H)-phthalazinone and historically, in some contexts, with 5-Methyl-3-phenylisoxazole-4-carboxylic acid . This guide provides a comprehensive technical overview of both compounds, addressing their individual properties, synthesis, and applications, particularly within the sphere of drug discovery and development. This dual focus is essential for researchers who may encounter this CAS number and require precise identification and characterization of their compound of interest.

Part I: 4-Phenyl-1-(2H)-phthalazinone

Physicochemical Properties

4-Phenyl-1-(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core substituted with a phenyl group. Its structural characteristics make it a valuable scaffold in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Melting Point | 240-244 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| SMILES | O=C1NN=C(c2ccccc2)c3ccccc13 | [1] |

| InChI | 1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | [1] |

Synthesis

A common and straightforward method for the synthesis of 4-Phenyl-1-(2H)-phthalazinone involves the reaction of 2-benzoylbenzoic acid with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Benzoylbenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add an equimolar amount of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: Synthesis of 4-Phenyl-1-(2H)-phthalazinone.

Applications in Drug Development

The phthalazinone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. 4-Phenyl-1-(2H)-phthalazinone, in particular, has emerged as a key building block for the development of anticancer agents.

3.1. PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[3] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and cell death.[3] The phthalazinone core of 4-Phenyl-1-(2H)-phthalazinone mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site and inhibit its activity.[4] Several potent PARP inhibitors, including Olaparib, are based on the phthalazinone scaffold.[5]

Mechanism of Action: PARP Inhibition

-

DNA Damage and PARP Activation: DNA single-strand breaks (SSBs) are detected by PARP1, which binds to the damaged site.[3]

-

PARP Inhibition: 4-Phenyl-1-(2H)-phthalazinone-based inhibitors competitively bind to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[4]

-

PARP Trapping: The inhibitor "traps" PARP1 on the DNA at the site of the SSB.

-

Synthetic Lethality: During DNA replication, the trapped PARP1-DNA complex leads to the collapse of the replication fork, creating a double-strand break (DSB). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations), these DSBs cannot be repaired, leading to cell death.[3]

Caption: PARP inhibition leading to synthetic lethality.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the phenyl and phthalazinone ring systems, typically in the range of δ 7.0-8.5 ppm. The NH proton of the lactam moiety would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carbonyl carbon of the lactam ring, which is expected to resonate at approximately δ 160-170 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the lactam at around 1650-1680 cm⁻¹. N-H stretching vibrations would be observed in the region of 3100-3300 cm⁻¹.

Safety and Toxicology

4-Phenyl-1-(2H)-phthalazinone is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]

-

Personal Protective Equipment: It is recommended to use a dust mask, eye shields, and gloves when handling this compound.[1]

-

Toxicological Data: A comprehensive toxicological profile has not been fully established, and it should be handled with care in a laboratory setting.

Part II: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Physicochemical Properties

5-Methyl-3-phenylisoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered heterocycle containing nitrogen and oxygen atoms. This compound serves as a crucial intermediate in the synthesis of semi-synthetic penicillins.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [9][10] |

| Molecular Weight | 203.19 g/mol | [9][10] |

| Melting Point | 192-194 °C | [9] |

| Appearance | White to off-white crystalline solid | |

| SMILES | Cc1onc(-c2ccccc2)c1C(O)=O | [9] |

| InChI | 1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | [9] |

Synthesis

A common synthetic route to 5-Methyl-3-phenylisoxazole-4-carboxylic acid involves the cyclization of benzaldehyde oxime with ethyl acetoacetate, followed by hydrolysis of the resulting ester.[11]

Experimental Protocol: Synthesis and Hydrolysis

-

Ester Synthesis:

-

Combine benzaldehyde oxime, ethyl acetoacetate, and a catalytic amount of anhydrous zinc chloride in a round-bottom flask.

-

Heat the mixture at 60°C for approximately one hour, monitoring by TLC.

-

After cooling, add ethanol and stir for 30 minutes to precipitate the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

-

-

Hydrolysis:

-

Treat the synthesized ester with 5% aqueous sodium hydroxide at room temperature for about 4 hours.

-

Acidify the reaction mixture with 2N hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration and recrystallize from hot ethanol.[11]

-

Sources

- 1. 4-Phenyl-1-(2H)-phthalazinone 97 5004-45-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4 [sigmaaldrich.com]

- 10. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

molecular weight and formula of 4-Phenylphthalazin-1(2H)-one

An In-Depth Technical Guide to 4-Phenylphthalazin-1(2H)-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

The phthalazinone core is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a recurring motif in a multitude of pharmacologically active agents.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[2][4][5][6]

This guide focuses on a key member of this class, This compound . The introduction of a phenyl group at the C4 position provides a critical lipophilic domain and a vector for exploring structure-activity relationships (SAR), making it a valuable starting point for the development of novel therapeutics. This document provides a comprehensive overview of its synthesis, detailed protocols for its structural characterization, an exploration of its chemical reactivity, and a discussion of its significance in the field of drug development, intended for researchers and scientists in the field.

Core Physicochemical Properties

A summary of the fundamental properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₀N₂O | [7] |

| Molecular Weight | 222.24 g/mol | [8] |

| CAS Number | 5004-45-5 | [7] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 236–244 °C | [8] |

| Solubility | Soluble in DMSO | [8] |

Synthesis Strategies: The Cyclocondensation Approach

The most prevalent and logical method for synthesizing the 4-arylphthalazinone scaffold is the cyclocondensation reaction between a 2-aroylbenzoic acid and a hydrazine source.[9][10] This approach is efficient and builds the core heterocyclic structure in a single key step.

Expert Rationale: Causality in Synthesis

The choice of reactants is mechanistically driven. 2-Benzoylbenzoic acid provides the necessary carbon framework, containing both a carboxylic acid and a ketone. Hydrazine hydrate is the essential dinucleophilic reagent that introduces the N-N bond, which is characteristic of the phthalazine core. The reaction is typically conducted in a high-boiling point solvent like ethanol or acetic acid to provide the thermal energy required to overcome the activation barrier for the initial condensation and subsequent intramolecular cyclization (dehydration).

Detailed Experimental Protocol: Synthesis from 2-Benzoylbenzoic Acid

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid (1.0 equivalent) in glacial acetic acid or absolute ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution dropwise with stirring. An excess of hydrazine is used to ensure the complete consumption of the starting keto-acid.

-

Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. The precipitate can be collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted hydrazine. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified white crystalline solid under vacuum to yield this compound.

Structural Elucidation and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, electron ionization (EI) would yield a prominent molecular ion peak.

Expected Data:

| m/z (Mass-to-Charge Ratio) | Description |

|---|---|

| 222.24 | [M]⁺ Molecular Ion Peak |

| 194 | Fragment Ion [M-CO]⁺ |

| 166 | Fragment Ion [M-CO-N₂]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100–3300 (broad) | N–H Stretch | Amide N-H |

| 3000–3100 (sharp) | C–H Stretch | Aromatic C-H |

| 1650–1670 (strong) | C=O Stretch | Amide (Lactam) Carbonyl |

| 1580–1620 | C=N Stretch | Imine |

| 1450–1600 | C=C Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | N-H (amide proton, D₂O exchangeable) |

| 7.30–8.50 | Multiplet | 9H | Aromatic protons (C₆H₅- and C₆H₄-) |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C=O (Lactam Carbonyl Carbon) |

| 125–150 | Aromatic and Imine Carbons (13 signals) |

Chemical Reactivity: Tautomerism and Derivatization

The chemical reactivity of this compound is dominated by the lactam-lactim tautomerism inherent to the 1(2H)-phthalazinone core.[11] The lactam form, with its amide functionality, is generally the more stable tautomer. However, the presence of the lactim tautomer, which has a hydroxyl group, allows for reactivity characteristic of both amides and enols.

The most significant reaction for drug development purposes is the functionalization at the N-2 position. The amide proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH), generating an anion that is a potent nucleophile. This allows for straightforward N-alkylation and N-acylation reactions, providing a direct route to synthesize a library of derivatives for SAR studies.[11][12] This synthetic handle is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.

Applications in Drug Discovery

The phthalazinone scaffold is a well-established pharmacophore, and its derivatives are associated with a wide array of biological activities.[2] The presence of the 4-phenyl group in this compound makes it an attractive precursor for developing agents that target protein pockets with hydrophobic and aromatic binding regions.

-

Anticancer Activity: Many phthalazinone derivatives are potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][6] The marketed drug Olaparib features a modified phthalazinone core. The 4-phenyl moiety can serve as a foundational element for designing new PARP inhibitors.

-

Anti-inflammatory and Vasorelaxant Properties: The scaffold has been explored for its ability to modulate pathways involved in inflammation and blood pressure regulation.[4][9]

-

Central Nervous System (CNS) Activity: Derivatives have also been investigated for anticonvulsant and antidepressant effects, highlighting the scaffold's versatility.[5]

The ability to easily derivatize the N-2 position allows for the attachment of various side chains, which can be tailored to interact with specific biological targets, thereby optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is more than a simple heterocyclic compound; it is a highly versatile and powerful scaffold for the development of novel therapeutic agents. Its straightforward synthesis, well-defined chemical reactivity, and proven track record in successful drug discovery campaigns make it an invaluable tool for researchers and scientists. Understanding its core properties, characterization profile, and synthetic potential is the first step toward unlocking new and improved treatments for a range of human diseases.

References

-

4-hydrazino-2-phenyl-phthalazin-1(2H)-one - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

4-(4-hydroxyphenyl)phthalazin-1(2H)-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (2017). International Journal of ChemTech Research, 10(5), 734-745. Retrieved from [Link]

-

Phthalazinone. (n.d.). Retrieved January 12, 2026, from [Link]

-

El-Khamry, A. M. A., Soliman, A. Y., Afify, A. A., & Sayed, M. A. (1988). Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry, 4(3). Retrieved from [Link]

-

4-PHENYL-1(2H)PHTHALAZINONE. (n.d.). INDOFINE Chemical Company. Retrieved January 12, 2026, from [Link]

-

Gobouri, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Retrieved from [Link]

-

Fayed, A. A., Hosni, H. M., & Flefel, E. M. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(5), 4235-4253. Retrieved from [Link]

-

Wang, T., Cheng, L., Zhang, T., & Shizhen, M. (2002). NMR studies on 1,2‐dihydro‐2‐(4‐aminophenyl)‐4‐[4‐(4‐aminophenoxy)‐4‐phenyl]‐(2H)phthalazin‐1‐one. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development. Retrieved from [Link]

-

New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on α1-receptors. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Carrieri, A., et al. (2006). New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2575-2579. Retrieved from [Link]

-

ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). ChemInform. Retrieved from [Link]

-

1(2H)-Phthalazinone, 4-[(4-phenyl-1-piperazinyl)carbonyl]-. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Vilar, S., et al. (2018). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 23(11), 2769. Retrieved from [Link]

-

1(2H)-Phthalazinone. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 89, 549-560. Retrieved from [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved January 12, 2026, from [Link]

-

Phthalazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Phthalazine. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Odabasoglu, M., et al. (2007). Phthalazin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(7). Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpsbr.org [jpsbr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. 4-PHENYL-1(2H)PHTHALAZINONE | | INDOFINE Chemical Company [indofinechemical.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. bu.edu.eg [bu.edu.eg]

- 12. orientjchem.org [orientjchem.org]

Introduction: The Significance of the Phthalazinone Scaffold

An In-Depth Technical Guide to the Solubility and Stability of 4-Phenylphthalazin-1(2H)-one

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties.[2][4] this compound, the subject of this guide, is a fundamental member of this class. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is a critical prerequisite for its advancement in any research or drug development pipeline. Poor solubility can severely limit bioavailability, while instability can compromise therapeutic efficacy and safety.[5]

This guide serves as a foundational resource for researchers, scientists, and drug development professionals. While extensive experimental data for this specific molecule is not abundant in public literature, this document provides a comprehensive framework based on the known characteristics of the phthalazinone class, established analytical principles, and detailed, field-proven experimental protocols for its complete characterization.

Core Physicochemical Properties

A baseline characterization of a compound's physicochemical properties is the first step in any serious investigation. These parameters govern its behavior in both experimental and biological systems. The known properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-phenyl-2H-phthalazin-1-one | [6] |

| CAS Number | 5004-45-5 | [6][7] |

| Molecular Formula | C₁₄H₁₀N₂O | [6][7] |

| Molecular Weight | 222.24 g/mol | [6][7] |

| Melting Point | 240-244 °C | [6][7] |

| pKa (Predicted) | 11.85 ± 0.40 | [6] |

Rationale: The high melting point is characteristic of a planar, aromatic, and crystalline solid, suggesting strong intermolecular forces within the crystal lattice that must be overcome to dissolve the compound. The predicted pKa indicates it is a very weak acid, with the N-H proton being the most likely site of ionization under strongly basic conditions.

Solubility Profile: Overcoming the Core Challenge

A primary hurdle for the development of phthalazinone-based compounds is their characteristically poor aqueous solubility.[5] This is largely due to the rigid, planar, and lipophilic nature of the fused aromatic ring system. Effective formulation and delivery strategies are contingent upon a precise understanding of this compound's solubility in various media.

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated factors:

-

Polarity: As a largely non-polar molecule, it is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.[8]

-

pH: Given its very high predicted pKa, its solubility is not expected to change significantly in the physiological pH range (1-8). Ionization, which would increase aqueous solubility, would only occur under highly alkaline conditions.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[8]

-

Particle Size: Decreasing the particle size increases the surface-area-to-volume ratio, which can lead to a more rapid dissolution rate, although it does not change the equilibrium solubility.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound.

Causality: The shake-flask method is chosen because it is a robust and reliable technique that allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Water, pH 7.4 Phosphate Buffer, Dimethyl Sulfoxide (DMSO), Ethanol). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in mg/mL or µg/mL by accounting for the dilution factor.

Stability Profile and Forced Degradation

Assessing the chemical stability of a molecule is paramount for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.[10] Forced degradation, or stress testing, is a process where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[11][12] This helps to establish degradation pathways and is crucial for developing stability-indicating analytical methods.[11][13]

Logical Framework for Stability Assessment

The process of evaluating stability follows a logical progression. First, a robust analytical method must be developed. Then, the compound is subjected to various stress conditions. The resulting mixtures are analyzed to identify and quantify any degradants, ultimately establishing the compound's degradation profile.

Caption: Workflow for assessing the chemical stability of a compound.

Potential Degradation Pathways

Based on the structure of this compound, the most probable degradation pathways are hydrolysis and oxidation.[14] Photodegradation is also a key consideration for any aromatic compound.[15]

-

Hydrolytic Degradation: The lactam (cyclic amide) bond within the phthalazinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.[14]

-

Oxidative Degradation: The molecule contains sites that could be susceptible to oxidation, although it lacks highly labile functional groups. The reaction is often initiated by peroxides or metal ions.[14]

-

Photodegradation: Aromatic systems can absorb UV or visible light, leading to the formation of excited states that can undergo various reactions, resulting in degradation.[15][16]

Experimental Protocols for Forced Degradation Studies

Causality: The conditions described below are based on ICH guidelines and are designed to produce a predictable and relevant level of degradation (typically 5-20%) without completely destroying the molecule, which would yield uninformative secondary degradants.[12][13]

A. Acid/Base Hydrolysis

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic). Prepare a control sample in purified water.

-

Stress Condition: Incubate the samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Neutralization & Analysis: At specified time points, withdraw an aliquot, cool to room temperature, and neutralize the acid/base sample (e.g., add an equivalent amount of NaOH/HCl). Dilute and analyze immediately by HPLC.

B. Oxidative Degradation

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Stress Condition: Store the sample at room temperature, protected from light, for a defined period (e.g., 24 hours). The reaction is often rapid.

-

Analysis: Withdraw aliquots at various time points, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), dilute, and analyze by HPLC.

C. Photostability Testing

-

Sample Preparation: Expose both the solid powder and a solution of this compound to a calibrated light source. Prepare parallel "dark control" samples wrapped in aluminum foil to protect them from light.

-

Stress Condition: Place the samples in a photostability chamber and expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[16][17]

-

Analysis: After the exposure period, prepare the solid and solution samples for analysis and compare their chromatograms to the dark controls to identify any photodegradants.

Integrated Analytical Workflow

A successful research campaign on a novel compound requires an integrated approach where foundational characterization informs subsequent, more complex studies. The diagram below illustrates the logical flow for investigating the solubility and stability of this compound.

Caption: Integrated workflow for solubility and stability analysis.

Expertise & Causality:

-

A purity check via HPLC is the mandatory first step to ensure that any observed instabilities are intrinsic to the compound and not due to impurities.

-

The development of a robust, stability-indicating HPLC method is a parallel activity. This method must be able to separate the parent compound from all potential degradation products and formulation excipients.[13]

-

Physicochemical data, such as pKa, directly informs the design of pH-dependent solubility studies.

-

The forced degradation studies are the ultimate test of the analytical method's specificity and are essential for predicting how the compound will behave over its shelf life.

Conclusion

This compound belongs to a pharmacologically significant class of molecules, making a deep understanding of its properties essential for its potential development. This guide has established that while specific experimental data is limited, a robust characterization can be achieved through the application of standard pharmaceutical analysis principles. Key takeaways for researchers are the compound's likely poor aqueous solubility, a challenge that must be addressed early, and its susceptibility to hydrolytic, oxidative, and photolytic degradation. The detailed protocols and integrated workflow provided herein offer a comprehensive and scientifically rigorous roadmap for elucidating the complete solubility and stability profile of this compound, enabling its confident progression in research and development endeavors.

References

- Benchchem. Enhancing the Bioavailability of Phthalazinone-Based Compounds. Technical Support Center.

- Sigma-Aldrich. 4-Phenyl-1-(2H)-phthalazinone 97. Product Page.

- Benchchem. A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. Technical Guide.

- ChemicalBook. 4-PHENYL-1(2H)-PHTHALAZINONE | 5004-45-5. Product Page.

- International Journal of Novel Research and Development. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.

- Ekoja, A. (2017). Degradation Pathway. ResearchGate.

- Liu, H., et al. (2023). Novel Poly(phthalazinone thioether sulfone/ketone)s: Synthesis, solubility and thermostability. ResearchGate.

- Gomha, S. M., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.

- SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX.

- Kumar, V., et al. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- PubChem. 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. National Center for Biotechnology Information.

- International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview. Int J Pharm Chem Anal.

- Jorn, M. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

- Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.

- Waterman, K. C., et al. (2007). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Drug Products.

- PubMed. New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. National Center for Biotechnology Information.

- Phthalazinone.

- El-Gendy, M. M., et al. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions.

- Dong, M. W. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

- Photostability. IAGIM.

- PubChem. 1(2H)-Phthalazinone. National Center for Biotechnology Information.

- Al-Said, M. S., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PMC - NIH.

- Ghorab, M. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Journal of Chemical Research. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives.

- El-Gamal, K. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH.

- Request PDF. (2019). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. ResearchGate.

- PubMed Central. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Center for Biotechnology Information.

- Terán, M. A., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed.

- Terán, M. A., & Gandon, V. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Clemson University. (2024). Qualitative and Quantitative Analysis of New Psychoactive Substances and Related Metabolites Using Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS). Clemson OPEN.

- Q1 Scientific. (2021). Photostability testing theory and practice.

- Chen, K., et al. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. PMC - NIH.

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

- Kalantzi, L., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. PMC - PubMed Central - NIH.

- PubChem. 4-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]phenyl}phthalazin-1(2H)-one. National Center for Biotechnology Information.

- Kmetič, I., et al. (2023). Lifitegrast Degradation: Products and Pathways. PMC - NIH.

- PubMed. Determination of Hydralazine Metabolites: 4-hydrazino-phthalazin-1-one and n-acetyl-4-hydrazinophthalazin-1-one. National Center for Biotechnology Information.

- Benchchem. Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Technical Support Center.

- Benchchem. An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine. Technical Guide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-PHENYL-1(2H)-PHTHALAZINONE | 5004-45-5 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 9. ijnrd.org [ijnrd.org]

- 10. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. pharmtech.com [pharmtech.com]

- 14. researchgate.net [researchgate.net]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. q1scientific.com [q1scientific.com]

- 17. database.ich.org [database.ich.org]

The Phthalazinone Core: From Foundational Synthesis to Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Phthalazinone Scaffold